molecular formula C17H16N2O B11382563 5-methyl-N-(4-methylphenyl)-1H-indole-2-carboxamide

5-methyl-N-(4-methylphenyl)-1H-indole-2-carboxamide

Cat. No.: B11382563
M. Wt: 264.32 g/mol
InChI Key: LUUJDFNMPOPDIY-UHFFFAOYSA-N
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Description

5-methyl-N-(4-methylphenyl)-1H-indole-2-carboxamide is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(4-methylphenyl)-1H-indole-2-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

    Methylation: The methyl groups can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(4-methylphenyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of indole oxides.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

5-methyl-N-(4-methylphenyl)-1H-indole-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 5-methyl-N-(4-methylphenyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide
  • 5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-methyl-N-(4-methylphenyl)-1H-indazole-3-carboxamide

Uniqueness

5-methyl-N-(4-methylphenyl)-1H-indole-2-carboxamide is unique due to its indole core, which imparts distinct electronic and steric properties compared to pyrazole, triazole, and indazole derivatives. These properties influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

5-methyl-N-(4-methylphenyl)-1H-indole-2-carboxamide

InChI

InChI=1S/C17H16N2O/c1-11-3-6-14(7-4-11)18-17(20)16-10-13-9-12(2)5-8-15(13)19-16/h3-10,19H,1-2H3,(H,18,20)

InChI Key

LUUJDFNMPOPDIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)C

Origin of Product

United States

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